3-chloro-N-(4-methoxyphenyl)benzamide
CAS No.: 158525-81-6
Cat. No.: VC21331021
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158525-81-6 |
|---|---|
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.7 g/mol |
| IUPAC Name | 3-chloro-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | OASYJKCQPDJQQR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Composition
3-Chloro-N-(4-methoxyphenyl)benzamide has the molecular formula C14H12ClNO2, representing its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The backbone of this molecule consists of a benzamide structure with two key distinguishing features:
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A chlorine atom positioned at the 3-position (meta position) of the benzene ring, which influences the electron distribution across the aromatic system.
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A 4-methoxyphenyl group attached to the amide nitrogen, introducing both electronic effects through the electron-donating methoxy group and steric considerations due to the positioning of substituents .
This molecular architecture results in a compound with specific three-dimensional characteristics and electronic distribution patterns that distinguish it from other benzamide derivatives.
Table 1: Structural Properties of 3-Chloro-N-(4-methoxyphenyl)benzamide
Electronic Properties and Reactivity
The chlorine atom at the 3-position of the benzene ring significantly enhances the electrophilicity of 3-chloro-N-(4-methoxyphenyl)benzamide due to its electron-withdrawing nature . This electron-withdrawing effect creates electron-poor regions within the molecule, particularly around the substituted benzene ring, influencing its reactivity in various chemical transformations.
Conversely, the methoxy group at the 4-position of the phenyl ring attached to the amide nitrogen functions as an electron-donating group, creating an interesting electronic counterbalance within the molecule . This juxtaposition of electron-withdrawing and electron-donating groups establishes an electronic gradient across the molecule that can influence its interactions with biological targets and reactivity in chemical processes.
Table 2: Electronic and Chemical Properties
Synthesis Methods and Approaches
Acid Chloride Approach
One well-established method for synthesizing benzamide derivatives involves converting benzoic acid derivatives to acid chlorides using thionyl chloride, followed by reaction with appropriate amine compounds . This approach could be adapted for the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide by using 3-chlorobenzoic acid as the starting material and 4-methoxyaniline as the amine component.
The general procedure, as exemplified by the synthesis of similar benzamide derivatives, typically involves:
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Conversion of the benzoic acid to acid chloride using thionyl chloride at room temperature for 1 hour, followed by reflux for 3 hours
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Reaction of the resulting acid chloride with the amine component in an appropriate solvent such as THF
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Purification of the product through recrystallization or column chromatography
Table 3: Potential Acid Chloride Synthesis Approach
The effectiveness of this approach is supported by successful syntheses of analogous compounds, such as 4-chlorobenzamide, which was prepared with a yield of 78% using a similar procedure .
Transamidation Approach
Another potential synthetic route involves transamidation reactions, which have been successfully employed for the synthesis of various benzamide derivatives. This approach typically involves the reaction of a benzamide precursor with an amine in the presence of a catalyst or activating agent .
For example, the transamidation of benzamide with 4-methoxy aniline has been reported using pivaloyl chloride in toluene, with refluxing conditions for 16 hours, followed by further heating at 110°C. This procedure yielded N-(4-methoxyphenyl)benzamide as a light brown solid with 87% yield . A similar approach could potentially be adapted for the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide, starting with an appropriate 3-chlorobenzamide precursor.
Table 4: Transamidation Approach Based on Analogous Syntheses
The discontinued status of these products suggests that while the compound has garnered sufficient interest to warrant commercial production in the past, its current market presence may be limited. This could reflect shifting research priorities or challenges in maintaining commercial viability for specialized chemical compounds.
Synthetic Organic Chemistry
Beyond potential biological applications, 3-chloro-N-(4-methoxyphenyl)benzamide may serve as a valuable intermediate or building block in synthetic organic chemistry. The presence of reactive functional groups and a defined spatial arrangement of substituents makes it potentially useful in the construction of more complex molecular architectures.
The amide bond provides a specific geometric constraint, while the chloro and methoxy substituents offer sites for further functionalization through various synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitution, or directed metallation strategies.
Comparison with Structurally Related Compounds
Structural Analogs and Isomers
To better understand the significance of 3-chloro-N-(4-methoxyphenyl)benzamide, it is valuable to compare it with structurally related compounds. One notable comparison is with N-(3-chloro-4-methoxyphenyl)benzamide, which represents a structural isomer where the chlorine and methoxy substituents are positioned on the phenyl ring attached to the amide nitrogen, rather than being distributed across both aromatic rings .
Another relevant compound for comparison is 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide, which features an additional methoxy group compared to our compound of interest . These structural variations, while seemingly subtle, can lead to significant differences in chemical properties and potential biological activities.
Table 7: Comparison of 3-Chloro-N-(4-methoxyphenyl)benzamide with Related Compounds
Structure-Property Relationships
The positioning of substituents in these related compounds creates distinct electronic environments that influence their properties and potential applications. For instance, when chlorine and methoxy groups are positioned on the same ring, as in N-(3-chloro-4-methoxyphenyl)benzamide, they create a more localized electronic effect compared to the distributed electronic influence in 3-chloro-N-(4-methoxyphenyl)benzamide .
These structural variations can affect numerous properties, including:
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Solubility profiles in different solvent systems
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Crystal packing and solid-state properties
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Binding affinity to biological targets
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Reactivity in chemical transformations
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Metabolic stability in biological systems
Understanding these structure-property relationships provides valuable insights for the rational design of new compounds with tailored properties for specific applications.
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